1-Hydroxy-5,5-dimethylpyrrolidin-2-one

Tautomerism Hydroxamic Acid Stability Thermodynamics

Researchers developing EPR-based assays for oxidative stress or water treatment often face signal misidentification between ferryl species and hydroxyl radicals. 1-Hydroxy-5,5-dimethylpyrrolidin-2-one (HDMPN) resolves this via its unique spectroscopic fingerprint. - Provides the authentic DMPOX signal (α_N = 7.1 G) for unambiguous ferryl species quantification, distinguishable from the DMPO-OH adduct (α_N = 14.9 G). - Thermodynamically favored tautomer (ΔrG° = -94.01 kJ mol⁻¹), ensuring batch-to-batch consistency for calibration curve development. - Serves as a direct DMPOX precursor in gold(III) catalysis studies, enabling mechanistic tracking of Au(III)→Au(0) reduction steps. Supplied with rigorous analytical documentation to support method validation and publication-ready data integrity.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 5165-27-5
Cat. No. B15490749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxy-5,5-dimethylpyrrolidin-2-one
CAS5165-27-5
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCC1(CCC(=O)N1O)C
InChIInChI=1S/C6H11NO2/c1-6(2)4-3-5(8)7(6)9/h9H,3-4H2,1-2H3
InChIKeyWGKOUOGONMGVSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HDMPN Core Properties & Industrial Relevance


1-Hydroxy-5,5-dimethylpyrrolidin-2-one (also known as HDMPN or N-hydroxy-5,5-dimethyl-2-pyrrolidone) is a cyclic hydroxamic acid derivative with the molecular formula C₆H₁₁NO₂ and a molecular weight of 129.159 g/mol [1]. It exists as a tautomeric mixture in equilibrium with its corresponding nitrone form (HDMPO), a property central to its reactivity in radical-based systems [2]. HDMPN serves as a key oxidation product and mechanistic intermediate in reactions involving the widely used spin trap 5,5-dimethyl-1-pyrroline N-oxide (DMPO), particularly in Fenton and electrochemical oxidation pathways [2][3].

Mechanistic probe for DMPO oxidation pathways
Standard for DMPOX identification in EPR analysis
Tautomeric equilibrium reference for hydroxamic acids

HDMPN Irreplaceability vs. DMPO and Analogs


Generic substitution of 1-Hydroxy-5,5-dimethylpyrrolidin-2-one (HDMPN) with its precursor DMPO, its tautomer HDMPO, or structurally similar hydroxamic acids is scientifically unsound due to HDMPN's distinct thermodynamic stability and unique reactivity profile. As demonstrated by experimental free energy calculations, the tautomeric equilibrium between HDMPN and HDMPO strongly favors the HDMPN form (ΔrG° = −94.01 kJ mol⁻¹ for HDMPN formation vs. −83.31 kJ mol⁻¹ for HDMPO) [1]. Furthermore, the compound exhibits a characteristic electron paramagnetic resonance (EPR) signature when oxidized, with a hyperfine coupling constant of α_N = 7.1 G, which is markedly different from the 14.9 G signal observed for DMPO-OH adducts [2]. These quantifiable differences in thermodynamic stability and spectroscopic fingerprint render HDMPN a non-substitutable standard for mechanistic studies and analytical method development.

Precursor DMPO

May not generate the same HDMPN/DMPOX ratio under oxidative conditions, altering EPR readouts.

Tautomer HDMPO

Thermodynamic equilibrium strongly favors HDMPN; substituting HDMPO may shift the observed reactivity profile.

Other hydroxamic acids

Structural analogs may not replicate the direct DMPOX precursor pathway unique to HDMPN.

HDMPN Head-to-Head Evidence vs. Comparators


Thermodynamic Stability vs. HDMPO Tautomer

The spontaneous transformation of DMPO–OH leads to the formation of two tautomers: 1-hydroxy-5,5-dimethylpyrrolidin-2-one (HDMPN) and 2-hydroxy-5,5-dimethyl-1-pyrroline-N-oxide (HDMPO). Experimental free energy calculations reveal that the formation of HDMPN is thermodynamically more favorable than that of HDMPO. Specifically, the standard Gibbs free energy change for the conversion of DMPO–OH to HDMPN is ΔrG° = −94.01 kJ mol⁻¹, compared to ΔrG° = −83.31 kJ mol⁻¹ for the formation of HDMPO [1]. This indicates that HDMPN is the dominant and more stable species in the tautomeric equilibrium, which has implications for the accumulation and reactivity of intermediates in oxidative environments.

Thermodynamic Stability
Head-to-head
ΔrG° = −94.01 vs. −83.31 kJ mol⁻¹
ΔΔrG° = −10.70 kJ mol⁻¹
HDMPN is thermodynamically favored over HDMPO
Calculated from experimental data
Tautomerism Hydroxamic Acid Stability Thermodynamics

EPR Spectral Differentiation: DMPOX vs. DMPO-OH

In Fenton-based systems, the oxidation of DMPO via the HDMPN intermediate yields a characteristic electron paramagnetic resonance (EPR) signal for DMPOX. The hyperfine coupling constant (α_N) for DMPOX is 7.1 G [1]. In contrast, the direct hydroxyl radical adduct of DMPO (DMPO-OH) exhibits a significantly larger hyperfine coupling constant of 14.9 G [1]. This nearly two-fold difference in α_N values allows for unambiguous spectral discrimination between the two species, which is critical for accurately identifying the reactive oxygen species present and avoiding misinterpretation of EPR spectra in complex biological or chemical systems.

EPR Spectral Fingerprint
Head-to-head
αN = 7.1 G (DMPOX) vs. 14.9 G (DMPO-OH)
~2.1× difference
Enables unambiguous ROS identification
Fenton reaction products, EPR analysis
EPR Spectroscopy Spin Trapping Analytical Method Validation

Synthetic Yield: Electrochemical vs. Chemical Fenton

When generating 1-Hydroxy-5,5-dimethylpyrrolidin-2-one (N-hydroxy-5,5-dimethylpyrrolidin-2-one) from DMPO, an electrochemical flow-through Fenton system produces a higher yield compared to a traditional chemical Fenton system under identical physical conditions. While specific numerical yields are not provided in the primary reference, the study explicitly states that 'one injection through the electrochemical cell gave a higher yield of the oxidation product N-hydroxy-5,5-dimethylpyrrolidin-2-one than what was attained after 60 min with a chemical Fenton system catalyzed by ascorbic acid' [1]. This demonstrates that for the generation of HDMPN, electrochemical methodology offers superior efficiency over classical chemical approaches.

Synthetic Yield
Cross-study
Electrochemical cell > chemical Fenton (60 min)
Qualitative yield advantage
Electrochemical method may improve HDMPN production
Ascorbic acid-catalyzed Fenton as baseline
Electrochemical Synthesis Oxidation Methodology

Gold(III) Oxidation Pathway to DMPOX

1-Hydroxy-5,5-dimethylpyrrolidin-2-one (HDMPN) is uniquely positioned as the direct precursor to the stable aminoxyl radical DMPOX. In contrast, the parent nitrone DMPO requires multiple steps to reach the same product. A study on the oxidation of nitrone spin traps by HAuCl₄ demonstrated that while DMPO, PDMPO, and M4PO all reacted to form DMPOX-type radicals, the reaction rate varied significantly, with DMPO showing the fastest decrease in HAuCl₄ concentration [1]. Crucially, HDMPN itself was shown to be directly oxidized to DMPOX by HAuCl₄, and every step of gold reduction from Au(III) to Au(0) can be used for this transformation [1]. This establishes HDMPN as a more advanced and specific intermediate in the oxidation pathway, with defined reactivity towards gold-based oxidants that is distinct from the parent nitrone.

Gold Oxidation Pathway
Class-level
HDMPN → DMPOX (direct); DMPO → multi-step
HAuCl₄ DMPOX
HDMPN simplifies gold reduction monitoring
Reaction with Au(III) salts, ESR detection
Oxidation Chemistry Spin Trap Chemistry Gold Catalysis

Fe(IV)O2+ Detection Intermediate

In the oxidative pathway of DMPO by ferryl ion (Fe(IV)O²⁺), HDMPN is a critical proton-coupled intermediate en route to the formation of the stable nitroxide radical DMPOX. This three-step mechanism (DMPO → DMPO-•OH → HDMPN → DMPOX) has been unambiguously characterized by EPR spectroscopy [1]. The detection of DMPOX, with its characteristic α_N = 7.1 G signal, serves as a specific diagnostic for Fe(IV)O²⁺, distinguishing it from hydroxyl radical (•OH) pathways which produce the DMPO-OH adduct (α_N = 14.9 G) [1]. The involvement of HDMPN is therefore not merely a side reaction but a key mechanistic node that enables the development of highly specific EPR-based assays for ferryl species, a capability that is not shared by simpler spin trap adducts.

Fe(IV)O₂⁺ Diagnostic
Head-to-head
DMPO → HDMPN → DMPOX cascade
DMPO-•OH HDMPN DMPOX
Uniquely enables Fe(IV)O₂⁺ selective EPR assays
Distinguishes from •OH pathway (αN shift)
Fenton Chemistry Reactive Oxygen Species EPR Diagnostic

HDMPN Validated Application Scenarios


EPR Standard for Fe(IV)O2+/•OH Discrimination

1-Hydroxy-5,5-dimethylpyrrolidin-2-one (HDMPN) is essential for establishing EPR calibration curves for the DMPOX signal (α_N = 7.1 G), which is uniquely generated via the HDMPN intermediate in Fe(IV)O²⁺-mediated oxidations [1]. This allows for the quantitative and specific detection of ferryl species, distinguishing them from hydroxyl radical pathways that produce the DMPO-OH adduct (α_N = 14.9 G) [1]. Laboratories involved in water treatment, environmental remediation, and oxidative stress research require authenticated HDMPN to develop and validate these diagnostic assays.

Mechanistic Probe for Gold-Catalyzed Oxidations

HDMPN serves as a direct precursor to DMPOX in the presence of gold(III) salts, making it an ideal substrate for studying electron transfer steps in gold catalysis [2]. Its well-defined oxidation pathway allows researchers to monitor each reduction step from Au(III) to Au(0), providing a clear mechanistic window into catalytic cycles. This application is particularly relevant for synthetic chemists developing new gold-based methodologies and for materials scientists studying gold nanoparticle formation.

Tautomeric Equilibrium Reference for Hydroxamic Acids

With a thermodynamically favored formation over its tautomer HDMPO (ΔrG° = −94.01 kJ mol⁻¹ vs. −83.31 kJ mol⁻¹) [3], HDMPN is a benchmark compound for investigating hydroxamic acid-nitrone tautomerism. Its well-characterized equilibrium and stability profile make it a valuable standard for NMR and MS method development aimed at quantifying tautomeric ratios in related compounds, which is crucial for understanding the reactivity and biological activity of hydroxamic acid-based drug candidates and enzyme inhibitors.

Electrochemical Synthesis of Hydroxamic Acids

The demonstrated higher yield of HDMPN from DMPO using an electrochemical flow-through cell compared to a traditional chemical Fenton system [4] makes this compound a model substrate for optimizing electrochemical synthesis protocols. Researchers aiming to develop green, efficient methods for producing hydroxamic acid derivatives can use HDMPN as a benchmark to evaluate new electrode materials, reactor designs, and reaction conditions, with the goal of maximizing yield and minimizing waste.

Application
Selection Property
Validation Focus
Application: EPR assay for Fe(IV)O₂⁺ discrimination
Selection Property: Specific DMPOX spectral signature
Validation Focus: Method validation for selective ROS detection
Application: Gold-catalyzed oxidation studies
Selection Property: Direct DMPOX precursor reactivity
Validation Focus: Monitoring Au(III) to Au(0) reduction steps
Application: Hydroxamic acid tautomerism reference
Selection Property: Thermodynamic stability benchmark
Validation Focus: Quantifying tautomer ratios by NMR/MS
Application: Electrochemical synthesis optimization
Selection Property: Electrochemical oxidation efficiency
Validation Focus: Green method development and yield improvement

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